N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(4-ethylphenyl)ethanediamide
Description
This compound is a structurally complex ethanediamide derivative featuring a pyrrolidine scaffold substituted with a 2,5-dimethylbenzenesulfonyl group and an N'-(4-ethylphenyl) moiety.
Properties
IUPAC Name |
N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(4-ethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-4-18-9-11-19(12-10-18)25-23(28)22(27)24-15-20-6-5-13-26(20)31(29,30)21-14-16(2)7-8-17(21)3/h7-12,14,20H,4-6,13,15H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFIHJIAHRGIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence includes compounds with partial structural or functional similarities but lacks direct analogs. Below is a comparative analysis based on available
Table 1: Key Structural and Functional Comparisons
Key Observations :
Structural Complexity : The target compound’s pyrrolidine-ethanediamide hybrid is distinct from sulfonamide (e.g., ) or benzamide (e.g., ) derivatives in the evidence. Its benzenesulfonyl group may enhance metabolic stability compared to simpler acetamides (e.g., ).
Synthetic Accessibility : Unlike the triazine-based compound , which requires multi-step conjugation, the target compound’s synthesis likely involves sulfonylation of pyrrolidine followed by amide coupling—a method analogous to but unverified in the evidence.
Thermal Properties : The sulfonamide in exhibits a melting point of 175–178°C, suggesting that the target compound (with a bulkier 2,5-dimethylbenzenesulfonyl group) may have higher thermal stability.
Biological Relevance : The imidazopyrazine derivative emphasizes the role of pyrrolidine in enhancing target binding; the target compound’s pyrrolidine-methyl group may similarly improve pharmacokinetics but lacks experimental validation.
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